molecular formula C18H13I B3048605 1,1':4',1''-Terphenyl, 4-iodo- CAS No. 1762-85-2

1,1':4',1''-Terphenyl, 4-iodo-

Cat. No. B3048605
CAS RN: 1762-85-2
M. Wt: 356.2 g/mol
InChI Key: WEZHMYSASZECSI-UHFFFAOYSA-N
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Description

“1,1’:4’,1’'-Terphenyl, 4-iodo-” is a chemical compound with the molecular formula C18H13I . It has an average mass of 356.200 Da and a monoisotopic mass of 356.006195 Da .


Molecular Structure Analysis

The molecular structure of “1,1’:4’,1’'-Terphenyl, 4-iodo-” consists of 18 carbon atoms, 13 hydrogen atoms, and 1 iodine atom . For a more detailed structural analysis, one could refer to resources like ChemSpider or other chemical databases.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,1’:4’,1’'-Terphenyl, 4-iodo-” include its molecular formula (C18H13I), average mass (356.200 Da), and monoisotopic mass (356.006195 Da) . More specific properties like melting point, boiling point, and density might be found in specialized chemical databases .

Safety And Hazards

Specific safety and hazard information for “1,1’:4’,1’'-Terphenyl, 4-iodo-” is not detailed in the available resources. General safety measures for handling similar chemical compounds include avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1-iodo-4-(4-phenylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13I/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZHMYSASZECSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455596
Record name 1,1':4',1''-Terphenyl, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1':4',1''-Terphenyl, 4-iodo-

CAS RN

1762-85-2
Record name 4-Iodo-1,1′:4′,1′′-terphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1762-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1':4',1''-Terphenyl, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound was prepared under Suzuki reaction conditions. 4,4′-diiodo-biphenyl (1.0 g, 2.46 mmol), phenyl boric acid (0.24 g, 1.970 mmol), tetrakis(triphenylphosphine)palladium (0.085 g, 0.074 mmol), 2M-sodium carbonate (12.3 ml) and toluene (76 ml) were simultaneously mixed, freezed under liquid nitrogen, evacuated by a vacuum pump and then warmed to room temperature to be melted. This procedure was repeated twice, followed by injection of nitrogen. The mixed solution was refluxed for 2 days and cooled to room temperature. Thereafter, a small amount of distilled water was added, and the organic layer was filtered three times with dichloromethane, dried with sodium sulfate. Then, the dichloromethane was concentrated under reduced pressure. Purification by silica gel chromatography using 1% dichloromethane in hexane gave 4″-iodo-[1,1′;4′,1″]terphenyl (Yield: 0.245 g, 35%). The structure of the product was identified through the NMR spectrum and mass spectrum. FIG. 6 shows the mass spectrum of 4″-iodo-[1,1′;4′,1″]terphenyl.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
0.085 g
Type
catalyst
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One

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